Discovery and natural occurrence of 2-Methyl-5-(methylthio)furan
Discovery and natural occurrence of 2-Methyl-5-(methylthio)furan
An In-depth Technical Guide to 2-Methyl-5-(methylthio)furan for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-(methylthio)furan (FEMA No. 3366), a significant sulfur-containing heterocyclic aroma compound. We delve into the current scientific understanding of its discovery, its natural occurrence in thermally processed foods, particularly coffee, and the complex chemical pathways that lead to its formation. This document synthesizes information on its distinct organoleptic properties, outlines established analytical methodologies for its detection, and proposes a plausible route for its chemical synthesis. This guide is intended for researchers in flavor chemistry, food science, and drug development who require a detailed understanding of this potent flavorant.
Introduction and Chemical Profile
2-Methyl-5-(methylthio)furan, also known by its IUPAC name 2-methyl-5-(methylsulfanyl)furan, is a volatile organic compound recognized for its potent and complex aroma profile.[1] It belongs to the furan chemical class, substituted with a methyl group at the 2-position and a methylthio (methylsulfanyl) group at the 5-position.[1] Its potent, low-threshold aroma makes it a significant contributor to the sensory profile of various cooked and roasted foods, even at trace concentrations. The compound is classified as a flavor enhancer or flavoring agent by regulatory bodies and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded it poses no safety concern at current levels of intake when used as a flavoring agent.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-5-(methylthio)furan is presented in the table below. These properties are critical for understanding its behavior in food matrices and for developing appropriate analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈OS | [3] |
| Molecular Weight | 128.19 g/mol | [1][3] |
| CAS Number | 13678-59-6 | [3] |
| Appearance | Pale yellow to yellow clear liquid | [4] |
| Boiling Point | 66.0 - 67.0 °C @ 23.00 mm Hg | |
| Specific Gravity | 1.055 - 1.059 @ 20°C | [4] |
| Refractive Index | 1.514 - 1.520 @ 20°C | [4] |
| Solubility | Insoluble in water; soluble in corn oil and ethanol | [4] |
| Flavor Profile | Sulfurous, roasted, onion, garlic, coffee, savory, with horseradish and peppery nuances | [4] |
Discovery and Natural Occurrence
While a definitive publication detailing the initial discovery of 2-Methyl-5-(methylthio)furan is not readily apparent in the literature, its characterization was established by the late 1970s. A 1977 study by Cederlund, Lantz, et al., on the ionization potentials of various furanthiols provides an early, authoritative reference to the compound, indicating its synthesis and study by that time.[5]
The primary natural occurrence of 2-Methyl-5-(methylthio)furan is as a product of thermal food processing. It is most famously associated with the aroma of coffee. Databases such as FooDB and the Human Metabolome Database (HMDB) list it as a constituent of both Arabica and Robusta coffee, formed during the roasting of the green coffee beans.[6] Although it is a well-recognized component of coffee's volatile profile, the literature consistently notes that it has been "detected, but not quantified."[6]
To provide a quantitative context for its presence, the table below summarizes the concentration ranges of more abundant, structurally related furan derivatives found in coffee products.
| Compound | Food Matrix | Concentration Range (µg/kg) | Source(s) |
| Furan | Roasted Coffee Beans | 911 - 6,569 | [5][7] |
| 2-Methylfuran | Roasted Coffee Beans | 2 - 29,639 | [7] |
| Furan | Brewed Coffee | <10 - 288 | [5] |
| 2-Methylfuran | Brewed Coffee (Espresso) | 583 (mean) | [8] |
| 2-Methylfuran | Brewed Coffee (Filter) | 172 (mean) | [8] |
Formation and Synthesis
Proposed Formation Mechanism in Foods
The formation of 2-Methyl-5-(methylthio)furan in food is intrinsically linked to the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during heating. The specific precursors are believed to be a source of the 2-methylfuran ring and a sulfur-donating compound.
The key precursors are:
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C5/C6 Sugars (e.g., Ribose, Glucose): These provide the carbon backbone for the furan ring.
-
Sulfur-Containing Amino Acids (e.g., Cysteine, Methionine): These act as the sulfur donors.
The proposed pathway involves the following key stages:
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Amadori Rearrangement: A reducing sugar reacts with an amino acid to form a Schiff base, which then rearranges to an Amadori compound.
-
Degradation of the Amadori Compound: The Amadori compound degrades through pathways like 1,2-enolization or 2,3-enolization to form various reactive intermediates, including dicarbonyls.
-
Strecker Degradation: The dicarbonyls react with other amino acids in a process called Strecker degradation. This reaction is crucial as it generates key aroma compounds. When a sulfur-containing amino acid like methionine is involved, it degrades to produce methanethiol (CH₃SH), a highly reactive sulfur compound.
-
Furan Ring Formation: Concurrently, other sugar fragmentation and cyclization pathways lead to the formation of 2-methylfuran.[9]
-
Final Thiolation: The highly reactive methanethiol, generated from the Strecker degradation, reacts with the 2-methylfuran intermediate or its precursors at the 5-position to yield the final product, 2-Methyl-5-(methylthio)furan.
Caption: Proposed Maillard Reaction Pathway for 2-Methyl-5-(methylthio)furan.
Plausible Chemical Synthesis Pathway
While 2-Methyl-5-(methylthio)furan is commercially available from specialty chemical suppliers, a specific, peer-reviewed laboratory synthesis protocol is not prominently featured in the literature.[4][] However, a plausible and efficient synthesis can be designed based on established organic chemistry principles, starting from the readily available 2-methylfuran.
A likely approach involves the lithiation of 2-methylfuran followed by quenching with a sulfur electrophile.
Step-by-Step Protocol:
-
Lithiation: 2-Methylfuran is treated with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C). The base selectively deprotonates the most acidic proton on the furan ring, which is at the 5-position, to form 5-methyl-2-furyllithium.
-
Sulfur Quench: The resulting organolithium intermediate is then treated with an electrophilic sulfur reagent. Dimethyl disulfide (DMDS, CH₃SSCH₃) is an ideal choice. The lithium anion attacks one of the sulfur atoms, displacing a methanethiolate leaving group.
-
Workup: The reaction is quenched with water or a saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then dried and concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Methyl-5-(methylthio)furan.
Caption: Plausible synthesis of 2-Methyl-5-(methylthio)furan.
Analytical Methodology
The analysis of volatile and semi-volatile compounds like 2-Methyl-5-(methylthio)furan in complex food matrices requires sensitive and selective techniques. The gold standard for this application is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[11][12]
Self-Validating Experimental Protocol:
-
Sample Preparation:
-
For solid samples (e.g., roasted coffee beans), cryogenically grind the sample to a fine, homogenous powder to ensure representative sampling and release of volatiles.
-
Weigh a precise amount of the homogenized sample (e.g., 1.0 g) into a 20 mL headspace vial.
-
Add a saturated sodium chloride solution (e.g., 5 mL) to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile nonpolar analytes into the headspace.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., d₆-2-methylfuran or another deuterated analog) to correct for matrix effects and variations in extraction efficiency.
-
-
HS-SPME Extraction:
-
Equilibrate the sealed vial at a controlled temperature (e.g., 60°C) with agitation for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes. The choice of fiber is critical; a combination fiber like DVB/CAR/PDMS is effective for a wide range of volatile compounds.
-
-
GC-MS Analysis:
-
Thermally desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode to ensure the complete transfer of analytes to the GC column.
-
Separate the volatile compounds on a capillary column with a suitable stationary phase (e.g., a mid-polarity phase like DB-5ms). A typical temperature program would start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C.
-
Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode. Identification is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic reference standard.
-
-
Quantification:
-
Quantify the target analyte by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Sources
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- 4. 2-methyl 5-(methyl thio) furan, 13678-59-6 [thegoodscentscompany.com]
- 5. Furan, 2-methyl-5-(methylthio)- [webbook.nist.gov]
- 6. Showing Compound 2-Methyl-5-(methylthio)furan (FDB021556) - FooDB [foodb.ca]
- 7. Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
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